Imino Tautomer Frequency: 5-OH-dC vs. dC
UV resonance Raman spectroscopy directly detected the unfavored imino tautomer of 5-OH-dC (anionic form), with a carbonyl marker band at ~1650 cm⁻¹ enhanced at ~65°C [1]. The imino tautomer frequency of 5-OH-dC is approximately 10²-fold higher than that of natural 2′-deoxycytidine (dC), whose unfavored tautomer population is estimated at 10⁻⁴–10⁻⁵ [1]. This elevated tautomer frequency correlates directly with the ~10²-fold greater C→T transition mutation frequency induced by 5-OH-dC in DNA compared to spontaneous transitions [1].
| Evidence Dimension | Unfavored imino tautomer frequency |
|---|---|
| Target Compound Data | ~10⁻² to 10⁻³ (estimated from Raman enhancement and mutagenic enhancement factor of ~10²) |
| Comparator Or Baseline | Natural 2′-deoxycytidine: ~10⁻⁴ to 10⁻⁵ imino tautomer frequency |
| Quantified Difference | ~10²-fold higher unfavored tautomer frequency for 5-OH-dC vs dC |
| Conditions | UV resonance Raman spectroscopy; anionic form of 5-hydroxy-2′-deoxycytidine in aqueous solution; imino tautomer marker band at ~1650 cm⁻¹ enhanced at ~65°C |
Why This Matters
The ~10²-fold elevated imino tautomer frequency provides a direct physicochemical explanation for the compound's potent C→T transition mutagenicity—a property qualitatively distinct from the epigenetic modifiers 5-mdC, 5-hmdC, 5-fdC, and 5-cadC, which do not exhibit elevated tautomer-mediated mispairing.
- [1] Amosova O, Coulter R, Fresco JR. Identification by UV resonance Raman spectroscopy of an imino tautomer of 5-hydroxy-2′-deoxycytidine, a powerful base analog transition mutagen with a much higher unfavored tautomer frequency than that of the natural residue 2′-deoxycytidine. Proc Natl Acad Sci USA. 1999;96(8):4500-4505. doi:10.1073/pnas.96.8.4500. View Source
